molecular formula C20H26N2O3S B6916253 N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide

Cat. No.: B6916253
M. Wt: 374.5 g/mol
InChI Key: MWBXHGPGUVDGTF-UHFFFAOYSA-N
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Description

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide is a complex organic compound that features a benzofuran ring, a sulfonamide group, and a methylamino substituent

Properties

IUPAC Name

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-26(23,24)22-18-10-9-17(11-14(18)2)21-13-16-8-6-7-15-12-20(3,4)25-19(15)16/h6-11,21-22H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBXHGPGUVDGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)NCC2=CC=CC3=C2OC(C3)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the methylamino group and the sulfonamide moiety. Key steps may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Methylamino Group: This step often involves nucleophilic substitution reactions where a suitable amine reacts with a halogenated benzofuran derivative.

    Sulfonamide Formation: The final step typically involves the reaction of the amine with a sulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]methanesulfonamide
  • N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]propanesulfonamide

Uniqueness

N-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methylamino]-2-methylphenyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran core provides a stable aromatic system, while the sulfonamide group enhances its solubility and potential bioactivity.

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